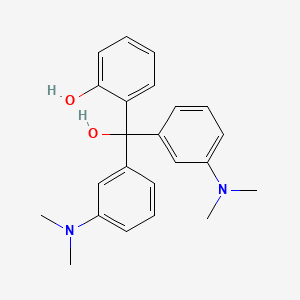
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is a complex organic compound with the molecular formula C23H26N2O2 and a molecular weight of 362.5 g/mol . This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, a hydroxyl group, and a central phenyl ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)benzaldehyde with phenol in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis but with optimized conditions for scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
3-(Dimethylamino)phenol: Contains a dimethylamino group attached to a phenol ring.
Bisphenol A: Contains two phenol groups connected by a methyl bridge.
Uniqueness
2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is unique due to its combination of two dimethylamino groups and a hydroxyl group attached to a central phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C23H26N2O2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
2-[bis[3-(dimethylamino)phenyl]-hydroxymethyl]phenol |
InChI |
InChI=1S/C23H26N2O2/c1-24(2)19-11-7-9-17(15-19)23(27,21-13-5-6-14-22(21)26)18-10-8-12-20(16-18)25(3)4/h5-16,26-27H,1-4H3 |
Clave InChI |
YVIBHDYYYIJWQI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)C(C2=CC(=CC=C2)N(C)C)(C3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




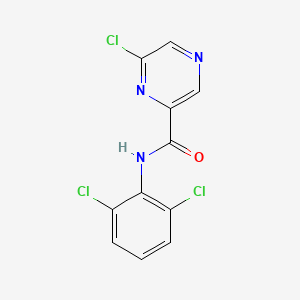
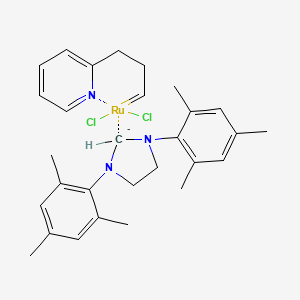

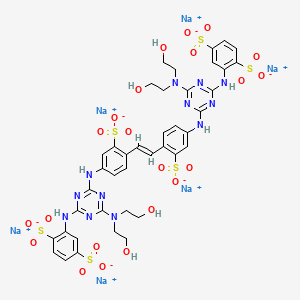
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
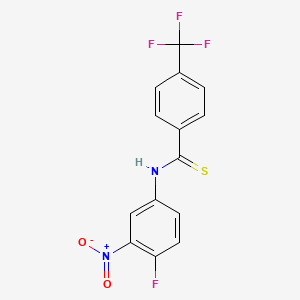

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
![[4-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12338887.png)
